3,4-二氯-5-(三氟甲基)苯甲基溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

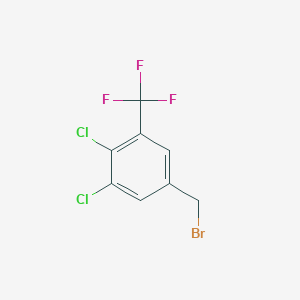

3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C8H4BrCl2F3. It has a molecular weight of 307.92 . It is a liquid at ambient temperature .

Molecular Structure Analysis

The InChI code for 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is 1S/C8H4BrCl2F3/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is a liquid at ambient temperature . It has a molecular weight of 307.92 .科学研究应用

Medicine

In the medical field, this compound is utilized as a precursor in the synthesis of various drug molecules. Its incorporation into drugs can enhance their pharmacological properties due to the presence of the trifluoromethyl group . For example, it has been used in the preparation of antiviral agents, showcasing its potential in contributing to treatments for viral infections .

Electronics

The unique properties of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide make it valuable in the electronics industry. It can be used in the synthesis of compounds that form part of electronic materials, possibly due to its stability and reactivity which can impart desirable characteristics to the final products .

Agrochemicals

In agrochemistry, this compound serves as an intermediate in the creation of pesticides and herbicides. The trifluoromethyl group is known to improve the biological activity of agrochemicals, making them more effective in protecting crops from pests and diseases .

Catalysis

Catalysts derived from 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide can be used to accelerate chemical reactions in the synthesis of various organic compounds. Its role in catalysis is crucial for developing efficient and sustainable chemical processes .

Material Science

This compound finds applications in material science, particularly in the development of new materials with enhanced properties. It can be used to modify the surface characteristics of materials or as a building block for creating polymers with specific functionalities .

Pharmaceuticals

3,4-Dichloro-5-(trifluoromethyl)benzyl bromide: is instrumental in pharmaceutical research, where it is involved in the synthesis of complex molecules for drug development. Its presence in the molecular structure of drugs can influence their efficacy and safety profiles .

Veterinary Products

The compound is also significant in veterinary medicine. It can be used to synthesize veterinary drugs that help in the treatment and prevention of diseases in animals, thereby contributing to animal health and food safety .

Functional Materials

Lastly, in the field of functional materials, this chemical serves as a precursor for materials with specific functions, such as sensors or actuators. The addition of the trifluoromethyl group can impart unique physical and chemical properties to these materials .

安全和危害

This compound is classified as dangerous, with a GHS05 pictogram . It can cause severe skin burns and eye damage (Hazard Statement: H314) . Precautionary measures include wearing protective gloves and eye protection, and in case of ingestion or inhalation, specific first aid measures should be taken .

未来方向

While specific future directions for 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide are not mentioned in the available resources, compounds containing the trifluoromethyl group have been increasingly used in the development of new pharmaceuticals over the past 20 years . This suggests that 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide and similar compounds may continue to be of interest in drug discovery and development.

作用机制

Target of Action

It’s known that benzylic bromides can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions suggest that the compound may interact with various biological targets, depending on the specific context.

Mode of Action

The mode of action of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is likely to involve the interaction of the benzylic bromide moiety with its targets. This interaction could involve nucleophilic substitution or free radical reactions at the benzylic position . The exact nature of these interactions and the resulting changes would depend on the specific biological context and the nature of the target.

Action Environment

The action, efficacy, and stability of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules that could interact with the compound . .

属性

IUPAC Name |

5-(bromomethyl)-1,2-dichloro-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2F3/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYHLYVDLXQFAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-5-(trifluoromethyl)benzyl bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2751524.png)

![5-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2751526.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2751529.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzenesulfonamide](/img/structure/B2751532.png)

![N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide](/img/structure/B2751538.png)